

A Comparative Guide to the Spectroscopic Characterization of 2,4,7-Trinitrofluorene

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Compound of Interest

Compound Name:	9H-Fluorene, 2,4,7-trinitro-
CAS No.:	34263-36-0
Cat. No.:	B15017661

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For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is paramount. 2,4,7-trinitrofluorene (TNF), a key electron-acceptor molecule used in the formation of charge-transfer complexes, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic characteristics of TNF. By comparing its spectral data with those of its less-nitrated precursors, 2-nitrofluorene and 2,7-dinitrofluorene, and its oxidized analog, 2,4,7-trinitro-9-fluorenone (TNFon), we offer a comprehensive framework for the positive identification and purity assessment of this important compound.

The Structural Significance of Nitro Group Substitution on the Fluorene Skeleton

The progressive nitration of the fluorene molecule induces significant changes in its electronic and steric environment. These modifications are directly reflected in the vibrational modes (IR spectroscopy) and the chemical shifts of the protons and carbons (NMR spectroscopy). Understanding these trends is crucial for interpreting the spectra of highly substituted derivatives like 2,4,7-trinitrofluorene.

The electron-withdrawing nature of the nitro groups (-NO₂) deshields the aromatic protons and carbons, causing their signals to shift to higher frequencies (downfield) in the NMR spectrum. The extent of this shift is dependent on the number and position of the nitro groups. In IR spectroscopy, the strong, characteristic vibrations of the N-O bonds provide a clear indication of the presence of these functional groups.

Infrared (IR) Spectroscopic Analysis

The IR spectrum of 2,4,7-trinitrofluorene is dominated by the characteristic absorption bands of the nitro groups and the aromatic C-H and C=C bonds.

Key IR Absorption Bands for 2,4,7-Trinitrofluorene (Predicted and Comparative)

Functional Group	Predicted Wavenumber (cm ⁻¹) for 2,4,7-Trinitrofluorene	Comparative Data (cm ⁻¹)	Rationale for Predictions and Observations
Aromatic C-H Stretch	3100 - 3000	2-Nitrofluorene: ~3070[1]	The aromatic C-H stretching vibrations are expected in this region for most aromatic compounds.
Asymmetric NO ₂ Stretch	1550 - 1530	2,7-Dinitrofluorene: ~1530[2]	These strong absorptions are characteristic of aromatic nitro compounds.[3][4] The presence of multiple nitro groups can lead to a broadening or splitting of this band.
Symmetric NO ₂ Stretch	1350 - 1330	2,7-Dinitrofluorene: ~1345[2]	This is the second key indicator for the nitro functional group.[3][4]
Aromatic C=C Stretch	1620 - 1450	2-Nitrofluorene: ~1610, 1450[1]	The characteristic in-ring vibrations of the fluorene backbone.
C-H Bending (out-of-plane)	900 - 700	2,7-Dinitrofluorene: ~830[2]	The substitution pattern on the aromatic rings will influence the positions of these bands.
Methylene C-H Stretch	2950 - 2850	2-Nitrofluorene: ~2920[1]	The aliphatic C-H stretching of the methylene bridge at position 9.

Comparative Insights:

- The IR spectra of 2-nitrofluorene and 2,7-dinitrofluorene show the characteristic asymmetric and symmetric NO₂ stretching bands.[1][2] As the number of nitro groups increases to three in 2,4,7-trinitrofluorene, these bands are expected to be more intense and potentially broader due to the different chemical environments of the nitro groups.
- The aromatic C-H stretching and bending vibrations will be less intense in 2,4,7-trinitrofluorene compared to fluorene itself, due to the substitution of hydrogens with nitro groups.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides the most detailed information about the molecular structure of 2,4,7-trinitrofluorene. The chemical shifts and coupling patterns of the protons and carbons are highly sensitive to the electron-withdrawing effects of the three nitro groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,4,7-trinitrofluorene is expected to show a complex pattern of signals in the aromatic region, significantly downfield from those of unsubstituted fluorene.

Predicted and Comparative ¹H NMR Chemical Shifts (δ , ppm)

Proton Position	Predicted for 2,4,7-Trinitrofluorene	2-Nitrofluorene ^{[5][6]}	2,7-Dinitrofluorene	2,4,7-Trinitro-9-fluorenone ^[7]	Rationale for Predictions and Observations
H-1, H-3	~8.8 - 9.2	~8.2 - 8.4	~8.5	~9.1	These protons are ortho and para to two nitro groups, leading to significant deshielding.
H-5, H-6, H-8	~8.5 - 8.9	~7.4 - 7.9	~8.2	~8.9	The protons on the second aromatic ring are also deshielded by the nitro groups.
CH ₂ (H-9)	~4.2 - 4.5	~3.9	~4.1	N/A	The methylene bridge protons will be shifted downfield due to the overall electron-deficient nature of the aromatic system.

Comparative Insights:

- The ^1H NMR spectrum of 2,4,7-trinitro-9-fluorenone (TNFon) provides an excellent model for the aromatic region of TNF.[7] The chemical shifts of the aromatic protons in TNFon are all significantly downfield, appearing between 8.8 and 9.2 ppm. A similar downfield shift is expected for the aromatic protons of 2,4,7-trinitrofluorene.
- In comparison to 2-nitrofluorene and 2,7-dinitrofluorene, the aromatic protons of 2,4,7-trinitrofluorene will be shifted further downfield due to the cumulative electron-withdrawing effect of the three nitro groups.[5][6]
- The methylene protons at the C-9 position of 2,4,7-trinitrofluorene are expected to appear as a singlet and will be shifted downfield compared to fluorene (~3.8 ppm) due to the deshielding effect of the nitro groups on the aromatic rings.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will further confirm the structure of 2,4,7-trinitrofluorene, with the carbon atoms bearing the nitro groups showing the most significant downfield shifts.

Predicted and Comparative ^{13}C NMR Chemical Shifts (δ , ppm)

Carbon Position	Predicted for 2,4,7-Trinitrofluorene	Fluorene[8]	2,7-Dinitrofluorene [9]	Rationale for Predictions and Observations
C-2, C-4, C-7	~145 - 155	N/A	~148	Carbons directly attached to the electron-withdrawing nitro groups are significantly deshielded.
Aromatic CH	~120 - 140	~120 - 127	~122 - 129	The remaining aromatic carbons will also be shifted downfield compared to fluorene.
Quaternary Carbons	~135 - 150	~142, 144	~145	The bridgehead carbons will also be affected by the nitro groups.
C-9	~37 - 40	~37	~37	The chemical shift of the methylene carbon is less affected by the aromatic substituents.

Comparative Insights:

- The ¹³C NMR spectrum of 2,7-dinitrofluorene shows the carbons attached to the nitro groups at approximately 148 ppm.[9] A similar or even more downfield shift is expected for the C-2, C-4, and C-7 carbons in 2,4,7-trinitrofluorene.

- The other aromatic carbons will also experience a downfield shift compared to unsubstituted fluorene, reflecting the overall electron-poor nature of the trinitrated aromatic system.[8]

Experimental Protocols

Synthesis of 2,4,7-Trinitrofluorene

A common route to 2,4,7-trinitrofluorene involves the nitration of fluorene or a less nitrated fluorene derivative. A representative procedure is the nitration of 2,7-dinitrofluorene.[10]

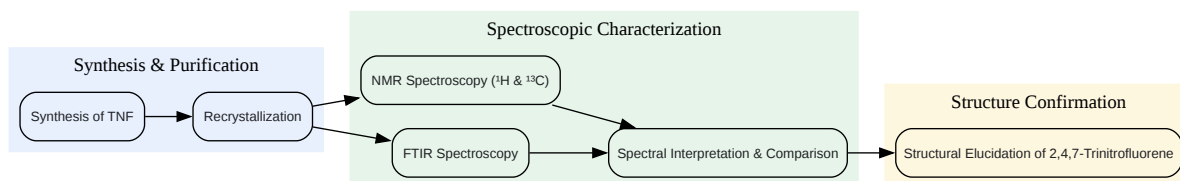
Materials:

- 2,7-Dinitrofluorene
- Fuming nitric acid (90%)
- Concentrated sulfuric acid (98%)
- Glacial acetic acid
- Ethanol

Procedure:

- Dissolve 2,7-dinitrofluorene in glacial acetic acid with gentle warming.
- Cool the solution in an ice bath and slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid, keeping the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
- Pour the reaction mixture onto crushed ice.
- Collect the precipitated solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
- Recrystallize the crude product from glacial acetic acid or a suitable solvent mixture to obtain pure 2,4,7-trinitrofluorene.

Spectroscopic Analysis Workflow



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Caption: Chemical structure of 2,4,7-trinitrofluorene (TNF).

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